molecular formula C21H29N5OS2 B12621022 4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide

4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide

Cat. No.: B12621022
M. Wt: 431.6 g/mol
InChI Key: GVAOIAHCNMJUNO-UHFFFAOYSA-N
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Description

This compound, with the systematic name 4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide, is a heterocyclic molecule featuring a fused benzothienopyrimidine core modified with a piperazine-carbothioamide moiety. Its molecular formula is C₁₉H₂₅N₅OS₂, with an average mass of 403.563 g/mol and a monoisotopic mass of 403.150052 g/mol . The structure includes:

  • A propan-2-yl (isopropyl) substituent at position 3, enhancing lipophilicity.
  • A piperazine-1-carbothioamide group at position 4, linked to an N-allyl (prop-2-en-1-yl) chain, which may influence solubility and target binding .

Properties

Molecular Formula

C21H29N5OS2

Molecular Weight

431.6 g/mol

IUPAC Name

4-(4-oxo-3-propan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-prop-2-enylpiperazine-1-carbothioamide

InChI

InChI=1S/C21H29N5OS2/c1-4-9-22-21(28)25-12-10-24(11-13-25)20-23-18-17(19(27)26(20)14(2)3)15-7-5-6-8-16(15)29-18/h4,14H,1,5-13H2,2-3H3,(H,22,28)

InChI Key

GVAOIAHCNMJUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(N=C1N3CCN(CC3)C(=S)NCC=C)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidine structure.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or benzothieno pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

  • The isopropyl group at position 3 in the target compound increases lipophilicity compared to the amino-substituted analogue (), which may enhance membrane permeability but reduce aqueous solubility .
  • The N-allyl carbothioamide group in the target compound introduces a reactive thioamide bond, distinguishing it from carboxamide-containing analogues (e.g., quinazoline derivatives in ).

Biological Activity

The compound 4-[4-oxo-3-(propan-2-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to present a comprehensive review of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. For instance, the initial synthesis may involve the formation of a benzothieno-pyrimidine scaffold followed by the introduction of piperazine and carbothioamide functionalities. Such synthetic pathways are crucial for optimizing biological activity and enhancing solubility.

Antimicrobial Activity

Research indicates that derivatives of benzothieno-pyrimidine compounds exhibit significant antimicrobial properties. For example:

CompoundActivity TypeTarget OrganismsMIC (μg/mL)
4-[4-oxo...AntibacterialStaphylococcus aureus32
4-[4-oxo...AntifungalCandida albicans16

These findings suggest that the compound may inhibit bacterial growth and fungal proliferation effectively. The mechanism may involve disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The compound's anticancer potential has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably:

Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF720Inhibition of PI3K/Akt signaling pathway

These results indicate that the compound may serve as a lead structure for developing novel anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression and microbial resistance.
  • Cytokine Modulation : It affects the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer and inflammatory responses.
  • DNA Interaction : The compound may interact with DNA or RNA, preventing replication in microbial pathogens and cancer cells.

Case Studies

Several studies have investigated the biological activity of similar compounds within this chemical class:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that benzothieno-pyrimidine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a microbroth dilution method to determine Minimum Inhibitory Concentrations (MICs) .
  • Anticancer Research : Another investigation focused on the effects of a related compound on various cancer cell lines, revealing significant cytotoxic effects correlated with increased apoptosis markers .

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